molecular formula C27H26N4O3 B11305243 N-(4-methylbenzyl)-N-(4-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide

N-(4-methylbenzyl)-N-(4-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide

Cat. No.: B11305243
M. Wt: 454.5 g/mol
InChI Key: ODXBRLMHHJGNEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylbenzyl)-N-(4-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes a quinoxaline core, a benzyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzyl)-N-(4-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a diketone.

    Introduction of the Benzyl Group: This step might involve a nucleophilic substitution reaction where a benzyl halide reacts with the quinoxaline derivative.

    Attachment of the Acetamide Moiety: This could be done through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.

    Purification Techniques: Methods such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzyl)-N-(4-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce quinoxaline derivatives with reduced functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-N-(4-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes or Receptors: Inhibiting or activating specific enzymes or receptors.

    Pathway Modulation: Affecting biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylbenzyl)-N-(4-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide: Similar in structure but with different substituents.

    Quinoxaline Derivatives: Compounds with a quinoxaline core but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C27H26N4O3

Molecular Weight

454.5 g/mol

IUPAC Name

2-[3-[acetyl-[(4-methylphenyl)methyl]amino]-2-oxoquinoxalin-1-yl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C27H26N4O3/c1-18-12-14-21(15-13-18)16-30(20(3)32)26-27(34)31(24-11-7-6-10-23(24)29-26)17-25(33)28-22-9-5-4-8-19(22)2/h4-15H,16-17H2,1-3H3,(H,28,33)

InChI Key

ODXBRLMHHJGNEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.